molecular formula C13H9NO4S B1584463 2-((2-Nitrophenyl)thio)benzoic acid CAS No. 19806-43-0

2-((2-Nitrophenyl)thio)benzoic acid

Cat. No.: B1584463
CAS No.: 19806-43-0
M. Wt: 275.28 g/mol
InChI Key: SUOKPGGNWNCXQT-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)thio)benzoic acid is an organic compound with the molecular formula C13H9NO4S It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Nitrophenyl)thio)benzoic acid typically involves the reaction of 2-nitrothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond between the nitrophenyl and benzoic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-((2-Nitrophenyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thiol groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)thio)benzoic acid involves its interaction with thiol groups in proteins and enzymes. The sulfur atom in the compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

    2-((2-Nitrophenyl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    2-((2-Nitrophenyl)thio)propionic acid: Contains a propionic acid group.

    2-((2-Nitrophenyl)thio)butanoic acid: Features a butanoic acid group.

Uniqueness: 2-((2-Nitrophenyl)thio)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety linked through a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOKPGGNWNCXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327466
Record name NSC658183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19806-43-0
Record name NSC658183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-mercapto-benzoic acid (30 g, 0.195 mol) in isopropanol (500 mL) at room temperature were added 1-fluoro-2-nitro-benzene (30.2 g, 0.214 mol), water (100 mL) and potassium hydroxide (31.1 g, 0.555 mol). The reaction mixture was stirred at room temperature overnight, quenched with water and diluted with ethyl acetate. The aqueous phase was extracted with ethyl acetate (3×400 mL) and the combined organic extracts were washed with saturated aqueous sodium chloride (500 mL), dried over magnesium sulfate, filtered, and concentrated. The crude residue was purified by flash column chromatography on silica gel to give the title compound. ESI-MS (M+1): 276 calc. for C13H9NO4S 275. 1H NMR: (CDCl3, 400 MHz): δ (ppm) 8.12-8.07 (m, 2H), 7.54-7.43 (m, 2H), 7.42-7.39 (m, 2H), 7.35-7.31 (m, 1H), 7.12-7.09 (m, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 300 ml of N,N-dimethylformamide were suspended 30.8 g of thiosalicylic acid, 28.2 g of 2-fluoronitrobenzene and 69.0 g of potassium carbonate, and the mixture was stirred at 100° C. for 2 hours. After cooling, water was added and acidified with hydrochloric acid and the crystals separated out therefrom were collected by filtration and washed with water. The crystals were then dissolved in ethyl acetate and the solution was dried over magnesium sulfate and filtered. The filtrate was concentrated and the crystals separated out therefrom were collected by filtration and dried to give 42.6 g of the title compound as yellow prisms, m.p. 169°-171° C.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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